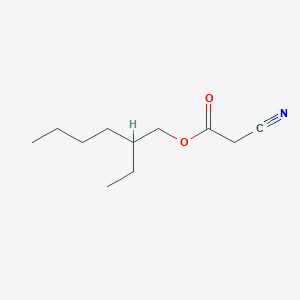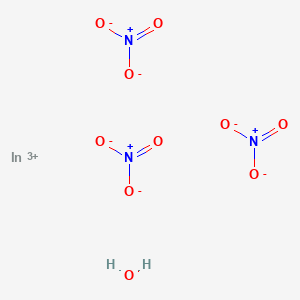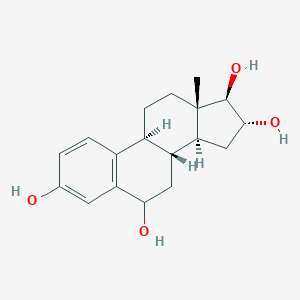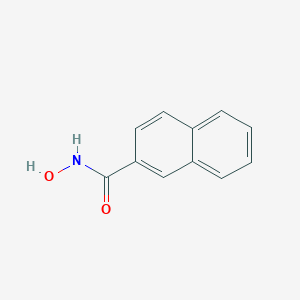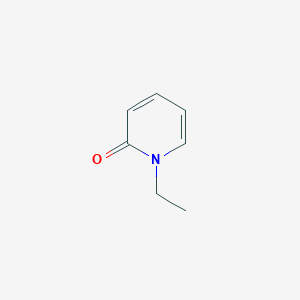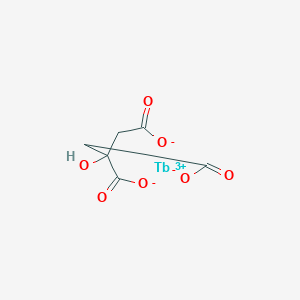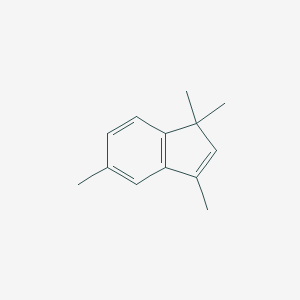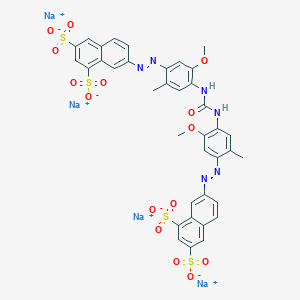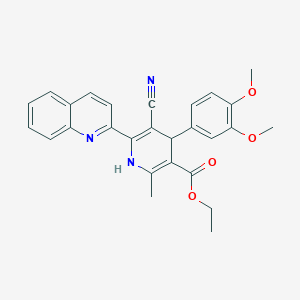
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CRF-1 antagonist due to its ability to block the activity of corticotropin-releasing factor 1 (CRF-1) receptors.
Wirkmechanismus
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate acts as a selective antagonist of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors. Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors are known to play a crucial role in the regulation of stress response, anxiety, and depression. By blocking the activity of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors, Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate reduces the release of stress hormones and thus exerts its therapeutic effects.
Biochemische Und Physiologische Effekte
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of stress hormones such as corticotropin-releasing hormone, adrenocorticotropic hormone, and cortisol. It also increases the levels of brain-derived neurotrophic factor, which is known to play a crucial role in the regulation of mood and emotions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is its selectivity for Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors, which makes it a potent tool for studying the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases. However, its limited solubility in water and poor pharmacokinetic properties can be a significant limitation for its use in in vivo studies.
Zukünftige Richtungen
The potential therapeutic applications of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate are vast, and several future directions can be explored. One of the potential future directions is the development of more potent and selective Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonists with better pharmacokinetic properties. Another possible future direction is the investigation of the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases, including post-traumatic stress disorder, chronic pain, and obesity.
Conclusion:
In conclusion, Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is a potent Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonist with potential therapeutic applications in various diseases. Its selectivity for Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors makes it a potent tool for studying the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases. However, its limited solubility in water and poor pharmacokinetic properties can be a significant limitation for its use in in vivo studies. Several future directions can be explored to develop more potent and selective Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonists with better pharmacokinetic properties and investigate the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases.
Synthesemethoden
The synthesis of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate involves a multi-step process. The first step involves the reaction of 2-methyl-3,5-diphenylpyridine with ethyl cyanoacetate in the presence of a base to form 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydropyridine. The second step involves the esterification of the resulting compound with ethyl chloroformate to form Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anxiolytic, antidepressant, and anti-stress effects in preclinical studies. It has also been shown to have potential in the treatment of alcohol addiction, anxiety disorders, and depression.
Eigenschaften
CAS-Nummer |
10354-39-9 |
|---|---|
Produktname |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate |
Molekularformel |
C27H25N3O4 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-quinolin-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H25N3O4/c1-5-34-27(31)24-16(2)29-26(21-12-10-17-8-6-7-9-20(17)30-21)19(15-28)25(24)18-11-13-22(32-3)23(14-18)33-4/h6-14,25,29H,5H2,1-4H3 |
InChI-Schlüssel |
SFQQMJFYDUUWFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
Synonyme |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihy dro-3-pyridinecarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



